Cyanomethyl picolinate

Overview

Description

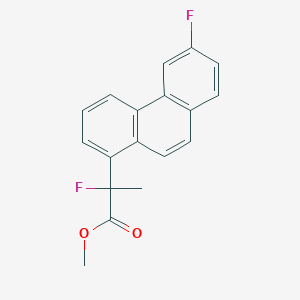

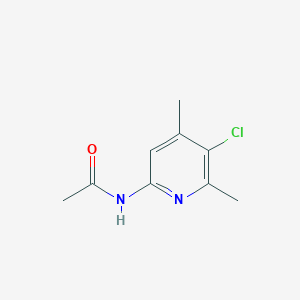

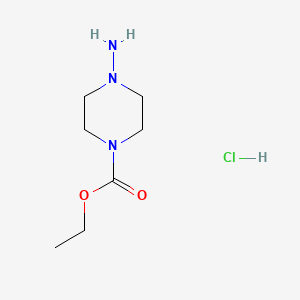

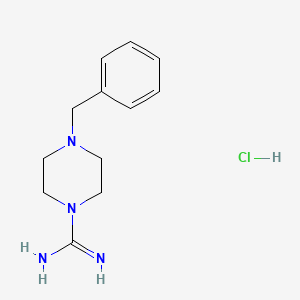

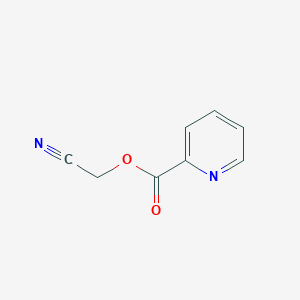

Cyanomethyl picolinate is a chemical compound with the CAS number 84555-18-0 . It has a molecular weight of 162.1454 and a molecular formula of C8H6N2O2 .

Synthesis Analysis

The synthesis of cyanomethyl compounds often involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates . In recent years, two new picolinate compounds, halauxifen-methyl and florpyrauxifen-benzyl, have been launched as novel herbicides . Using their structural skeleton as a template, a series of compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity .Molecular Structure Analysis

The molecular structure of cyanomethyl picolinate is influenced by the characteristics of the reactants employed . The reactivity of pyridinium ylides is influenced by the characteristics of the reactants employed . The first stable pyridinium ylide was generated by Kröhnke in 1935 .Chemical Reactions Analysis

Cyanomethyl pyridinium and isoquinolinium salts are versatile chemical reagents for the synthesis of annulated heterocycles . The reaction of 3-amido-1-(cyanomethyl) pyridinium chloride with 3-methoxy salicylaldehyde gave a mixture of two isomeric tetracyclic products .Physical And Chemical Properties Analysis

The physical and chemical properties of a substance like Cyanomethyl picolinate can be determined by various factors such as density, color, hardness, melting and boiling points, and electrical conductivity . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Scientific Research Applications

1. Chemical Transformations and Reactions

Cyanomethyl derivatives of aza-aromatic compounds, including cyanomethyl picolinate, have been studied for their chemical transformations. A notable reaction is the loss of the cyano group on reaction with aqueous hydrazine, leading to the formation of various derivatives. This reaction mechanism is significant in the field of organic chemistry for the synthesis of different compounds (Plas & Jongejan, 1972).

2. Detection of Hazardous Substances

Cyanomethyl picolinate derivatives have applications in the detection of hazardous substances. For instance, an optical fibre sensor for detecting hydrogen cyanide in air was developed using derivatives of picolinate. This method involves a color change mechanism, providing a quick and efficient way to detect toxic levels of hydrogen cyanide (Bentley & Alder, 1989).

3. Biochemical Analysis

In the field of biochemistry, picolinate derivatives, including cyanomethyl picolinate, have been used as reducing agents in oligosaccharide labeling by reductive amination. This non-toxic alternative to traditional reducing agents is crucial for the analysis of N-glycans in various biological samples, demonstrating the utility of picolinate derivatives in sensitive biochemical assays (Ruhaak et al., 2010).

4. Medical and Pharmaceutical Research

Cyanomethyl picolinate has also found applications in medical research. For example, a study on chromium picolinate induced apoptosis in lymphocytes revealed the cellular mechanisms influenced by this compound, providing insights into its potential therapeutic applications. Understanding these mechanisms is crucial for the development of treatments for various diseases (JANA, Rajaram & Rajaram, 2009).

5. Material Science and Nanotechnology

In the field of material science, cyanomethyl picolinate derivatives have been used in the synthesis of nanoparticles, like zinc oxide nanoparticles mediated by chromium picolinate. These nanoparticles have shown potential in antimicrobial activity and cytotoxicity, highlighting their importance in nanotechnology and material science (Shree, Arivarasu & Rajeshkumar, 2020).

Safety and Hazards

Future Directions

Research into cyanomethyl compounds is ongoing, with recent studies focusing on the design of new compounds with potential applications in various fields. For instance, a series of biphenyl-substituted diarylpyrimidines with a cyanomethyl linker were designed using a molecular hybridization strategy for potential use as HIV-1 NNRTIs . Another study synthesized a series of new pyrrole derivatives by the reaction of activated alkynes with 1-methyl-3-(cyanomethyl)benzimidazolium bromide, indicating potential future directions in the development of new calcium channel blockers .

properties

IUPAC Name |

cyanomethyl pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-6-12-8(11)7-3-1-2-5-10-7/h1-3,5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKFVEJIATUGNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665267 | |

| Record name | Cyanomethyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanomethyl picolinate | |

CAS RN |

84555-18-0 | |

| Record name | Cyanomethyl 2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84555-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanomethyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.